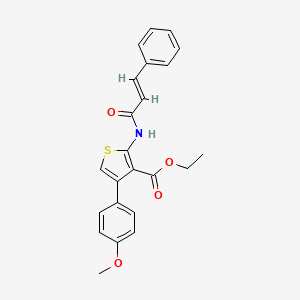

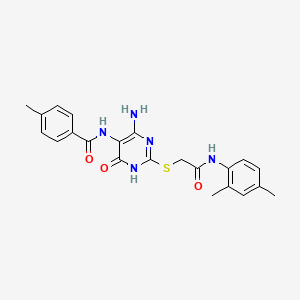

![molecular formula C25H19N3O3S B2573287 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 313405-86-6](/img/structure/B2573287.png)

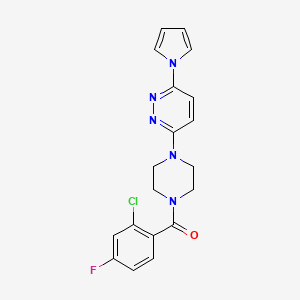

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide” is a hybrid pyrrolidine-2,5-dione derivative. It has been studied for its potent anticonvulsant properties . This compound has shown broad-spectrum activity in widely accepted animal seizure models .

Synthesis Analysis

The synthesis of this compound involves an optimized coupling reaction . This reaction yields several hybrid compounds, including the one . The introduction of an additional aromatic moiety results in an increased lipophilicity, which may afford better blood–brain barrier penetration .科学的研究の応用

Chemical Properties and Applications

The chemistry and properties of benzothiazole derivatives have been extensively studied due to their diverse applications. These compounds, including variations like 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, demonstrate remarkable variability in preparation procedures, structures, and important properties such as spectroscopic characteristics, magnetic properties, and biological or electrochemical activity. This broad range of properties underpins their potential in various scientific and industrial fields, although more research on unknown analogs and further investigations into their applications are suggested (Boča, Jameson, & Linert, 2011).

Optical and Electronic Applications

Benzothiazole derivatives, including the aforementioned compound, are also integral in the development of optoelectronic materials. Quinazolines and pyrimidines, closely related to benzothiazoles, are known for their broad spectrum of biological activities. Recent research highlights the significance of quinazoline and pyrimidine derivatives in the fabrication of luminescent small molecules, chelate compounds, and optoelectronic materials like organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The incorporation of these compounds into π-extended conjugated systems is particularly valuable for creating novel materials with enhanced electroluminescent properties. These compounds have been instrumental in developing materials for highly efficient red phosphorescent OLEDs, colorimetric pH sensors, and potential structures for nonlinear optical materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

作用機序

将来の方向性

特性

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O3S/c1-15-2-11-20-21(14-15)32-25(27-20)17-3-7-18(8-4-17)26-24(31)16-5-9-19(10-6-16)28-22(29)12-13-23(28)30/h2-11,14H,12-13H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLWVCXFWLRCNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

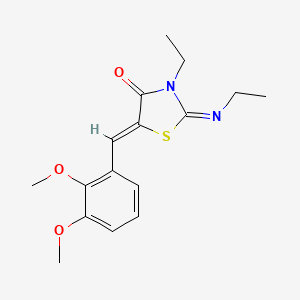

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2573204.png)

![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2573213.png)

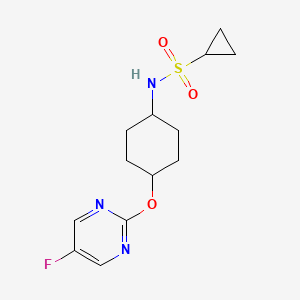

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B2573218.png)

![6-[(4-fluorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2573225.png)

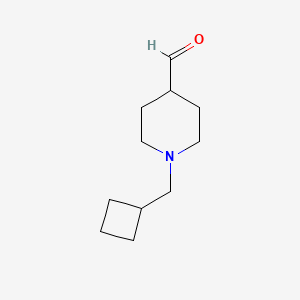

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2573227.png)